Cas no 3698-28-0 (3-(2-Methoxyphenyl)-1-propene)
3-(2-Methoxyphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-methoxy-2-(2-propen-1-yl)-
- 3-(2-Methoxyphenyl)-1-propene
- o-Allylanisole
- 1-allyl-2-methoxybenzene
- 1-methoxy-2-prop-2-enylbenzene
- 2-allyl-1-methoxybenzene
- 2-allylanisole
- 2-methoxyallylbenzene
- o-prop-2-enylanisole
- BCINBJDCXBFCDT-UHFFFAOYSA-N
- EN300-45380
- 2-Allylanisole, 96%
- CS-0267269
- 3698-28-0
- DTXSID30190468
- NSC99745
- FT-0690959
- Benzene, 1-methoxy-2-(2-propenyl)-
- 1-methoxy-2-(prop-2-en-1-yl)benzene
- NCIOpen2_002051
- AKOS016016800
- MFCD00272573
- AI3-17969
- NSC-99745
- NSC 99745
- SCHEMBL592331
- DB-293482
- G78164
-
- MDL: MFCD00272573
- Inchi: 1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3
- InChI Key: BCINBJDCXBFCDT-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1CC=C
Computed Properties
- Exact Mass: 148.08900
- Monoisotopic Mass: 148.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 0.962 g/mL at 25 °C
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- PSA: 9.23000
- LogP: 2.42370
3-(2-Methoxyphenyl)-1-propene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-(2-Methoxyphenyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M081685-250mg |
3-(2-Methoxyphenyl)-1-propene |
3698-28-0 | 250mg |
$ 255.00 | 2022-06-02 | ||
| TRC | M081685-500mg |
3-(2-Methoxyphenyl)-1-propene |
3698-28-0 | 500mg |
$ 425.00 | 2022-06-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 706760-5G |
3-(2-Methoxyphenyl)-1-propene |
3698-28-0 | 96% | 5G |
¥727.72 | 2022-02-24 | |
| Fluorochem | 200269-1g |
3-(2-Methoxyphenyl)-1-propene |
3698-28-0 | 97% | 1g |
£297.00 | 2022-03-01 | |
| Fluorochem | 200269-2g |
3-(2-Methoxyphenyl)-1-propene |
3698-28-0 | 97% | 2g |
£453.00 | 2022-03-01 | |
| Fluorochem | 200269-5g |
3-(2-Methoxyphenyl)-1-propene |
3698-28-0 | 97% | 5g |
£1077.00 | 2022-03-01 | |
| abcr | AB360222-1 g |
3-(2-Methoxyphenyl)-1-propene, 97%; . |
3698-28-0 | 97% | 1g |
€545.70 | 2023-06-20 | |
| abcr | AB360222-2 g |
3-(2-Methoxyphenyl)-1-propene, 97%; . |
3698-28-0 | 97% | 2g |
€794.30 | 2023-06-20 | |
| abcr | AB360222-1g |
3-(2-Methoxyphenyl)-1-propene, 97%; . |
3698-28-0 | 97% | 1g |
€545.10 | 2025-04-19 | |
| abcr | AB360222-2g |
3-(2-Methoxyphenyl)-1-propene, 97%; . |
3698-28-0 | 97% | 2g |
€794.00 | 2025-04-19 |
3-(2-Methoxyphenyl)-1-propene Suppliers
3-(2-Methoxyphenyl)-1-propene Related Literature
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Cui Chen,Yibiao Li,Yupeng Pan,Linhai Duan,Weibing Liu Org. Chem. Front. 2019 6 2032
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Cui Chen,Yibiao Li,Yupeng Pan,Linhai Duan,Weibing Liu Org. Chem. Front. 2019 6 2032
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Sebastián O. Simonetti,Enrique L. Larghi,Teodoro S. Kaufman Org. Biomol. Chem. 2014 12 3735
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Roshan Ishwarbhai Patel,Anoop Sharma,Shivani Sharma,Anuj Sharma Org. Chem. Front. 2021 8 1694
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5. Photochemical cyclisation of allylanisoles to cyclopropylanisolesTerence Clark,David A. M. Watkins J. Chem. Soc. Perkin Trans. 1 1974 2124
Additional information on 3-(2-Methoxyphenyl)-1-propene
Comprehensive Guide to 3-(2-Methoxyphenyl)-1-propene (CAS No. 3698-28-0): Properties, Applications, and Industry Insights
3-(2-Methoxyphenyl)-1-propene, identified by its CAS number 3698-28-0, is an organic compound widely recognized for its versatile applications in pharmaceuticals, fragrances, and specialty chemicals. This unsaturated aromatic ether belongs to the class of phenylpropenes, featuring a methoxy group attached to the benzene ring, which significantly influences its reactivity and industrial utility. Researchers and manufacturers value this compound for its role as a key intermediate in synthesizing complex molecules, particularly in the development of flavors and bioactive compounds.
The growing demand for sustainable chemical alternatives has placed 3-(2-Methoxyphenyl)-1-propene under the spotlight. With increasing interest in green chemistry and biodegradable materials, this compound’s potential as a low-toxicity building block aligns with global trends. Its structural flexibility allows for modifications to enhance catalytic efficiency or reduce environmental impact, making it relevant to industries prioritizing eco-friendly synthesis.
From a synthetic chemistry perspective, CAS 3698-28-0 exhibits notable stability under mild conditions, facilitating its use in Grignard reactions and cross-coupling protocols. Its methoxy-substituted aromatic ring contributes to electron-rich characteristics, enabling selective functionalization—a trait highly sought after in drug discovery and material science. Recent studies highlight its utility in constructing chiral ligands for asymmetric catalysis, addressing the pharmaceutical industry’s need for enantioselective synthesis.
In the fragrance industry, 3-(2-Methoxyphenyl)-1-propene serves as a precursor for sweet, balsamic notes, often incorporated into perfumes and essential oil blends. Consumer preferences for natural-inspired scents have driven innovation, with this compound playing a pivotal role in synthetic aroma formulations that mimic plant-derived fragrances. Its compatibility with microencapsulation technologies further enhances its use in long-lasting personal care products.
For researchers exploring structure-activity relationships (SAR), 3698-28-0 offers a modular scaffold to investigate substituent effects on biological activity. Computational chemistry tools, such as molecular docking and QSAR modeling, leverage its well-defined physicochemical properties to predict interactions with enzyme targets. This aligns with the rising demand for AI-driven drug design, where such compounds accelerate virtual screening pipelines.
Regulatory compliance remains a critical consideration for CAS 3698-28-0. While not classified as hazardous under major REACH or EPA frameworks, proper handling guidelines emphasize volatility management and storage stability. Industry best practices recommend inert atmosphere storage to preserve its olefinic double bond integrity, ensuring consistent performance in downstream applications.
Emerging trends in circular economy initiatives highlight opportunities to derive 3-(2-Methoxyphenyl)-1-propene from lignin-derived feedstocks, reducing reliance on petrochemical sources. Pilot-scale studies demonstrate its viability in biorefinery value chains, resonating with corporate sustainability goals. Such innovations position this compound as a candidate for carbon-neutral production in alignment with Net Zero commitments.
In analytical chemistry, advanced techniques like GC-MS and HPLC-PDA enable precise quantification of 3698-28-0 in complex matrices. These methods support quality control in manufacturing, addressing consumer concerns about product purity and batch-to-batch consistency—key factors in sectors like cosmetics and nutraceuticals.
Looking ahead, interdisciplinary research may unlock novel applications for 3-(2-Methoxyphenyl)-1-propene, from smart materials to agrochemical adjuvants. Its balanced lipophilicity and aromaticity make it a compelling subject for materials informatics studies, where machine learning models predict novel functionalities. As industries increasingly adopt digital twins for chemical development, this compound’s well-documented properties provide robust data inputs for in-silico experimentation.
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